molecular formula C14H19NO2 B15237186 (R)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one

(R)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one

Cat. No.: B15237186
M. Wt: 233.31 g/mol
InChI Key: NVRZEXMPKVQLKD-CYBMUJFWSA-N
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Description

(R)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one is a chiral organic compound characterized by a propan-1-one backbone linked to a para-substituted phenyl ring. The phenyl group is further modified with a pyrrolidine moiety bearing a hydroxymethyl group in the (R)-configuration. Key physicochemical properties include:

  • Molecular Formula: C8H15NO2
  • Molecular Weight: 157.21 g/mol
  • XlogP: ~1.2 (indicating moderate lipophilicity)
  • Topological Polar Surface Area (TPSA): ~46.2 Ų (suggesting moderate hydrogen-bonding capacity) .

The stereochemistry of the hydroxymethyl group (R-configuration) may influence its biological activity and interaction with chiral receptors or enzymes.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-[4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]phenyl]propan-1-one

InChI

InChI=1S/C14H19NO2/c1-2-14(17)11-5-7-12(8-6-11)15-9-3-4-13(15)10-16/h5-8,13,16H,2-4,9-10H2,1H3/t13-/m1/s1

InChI Key

NVRZEXMPKVQLKD-CYBMUJFWSA-N

Isomeric SMILES

CCC(=O)C1=CC=C(C=C1)N2CCC[C@@H]2CO

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)N2CCCC2CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Introduction of the Hydroxymethyl Group: This step involves the hydroxymethylation of the pyrrolidine ring using formaldehyde and a suitable catalyst.

    Final Assembly: The final step involves the coupling of the pyrrolidine derivative with the phenylpropanone moiety under acidic or basic conditions.

Industrial Production Methods

Industrial production of ®-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the propanone moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding assays. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, ®-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one is investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) XlogP TPSA (Ų) Notable Properties/Applications
(R)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one C8H15NO2 Hydroxymethyl-pyrrolidine (R-configuration) 157.21 ~1.2 ~46.2 Chiral intermediate, potential drug lead
2-(4-((2-ethylhexyl)oxy)pyridin-2-yl)-1-(pyrrolidin-1-yl)propan-1-one C19H30N2O2 Pyridinyl, 2-ethylhexyl ether 318.46 ~4.5 ~38.3 Enhanced lipophilicity, synthetic intermediate
1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one C15H21NO2 Methoxy-phenyl, butanone 247.34 ~2.8 ~29.1 Increased chain length, altered solubility
2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one C15H17ClNO2 Chloroacetyl, methyl-propanone 286.76 ~2.1 ~35.6 Electrophilic intermediate for antihistaminics
(E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one C26H25N3O2S Thiazolidinyl, benzyloxy, imine 443.56 ~3.9 ~78.4 Antimicrobial activity, conjugated system
3-({[4-(Dimethylamino)phenyl]methyl}amino)-1-(pyrrolidin-1-yl)propan-1-one C16H25N3O Dimethylamino-benzyl, propanone 275.39 ~1.8 ~41.2 Potential CNS activity due to dimethylamino group
Key Observations:
  • Lipophilicity : The 2-ethylhexyl ether substituent in significantly increases XlogP (~4.5), making it more membrane-permeable than the target compound.
  • Polarity : The thiazolidine-containing compound has the highest TPSA (~78.4 Ų) due to multiple hydrogen-bonding groups, contrasting with the target compound’s moderate TPSA (~46.2 Ų).
  • Reactivity : The chloroacetyl group in introduces electrophilicity, enabling cross-linking reactions in drug synthesis.

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